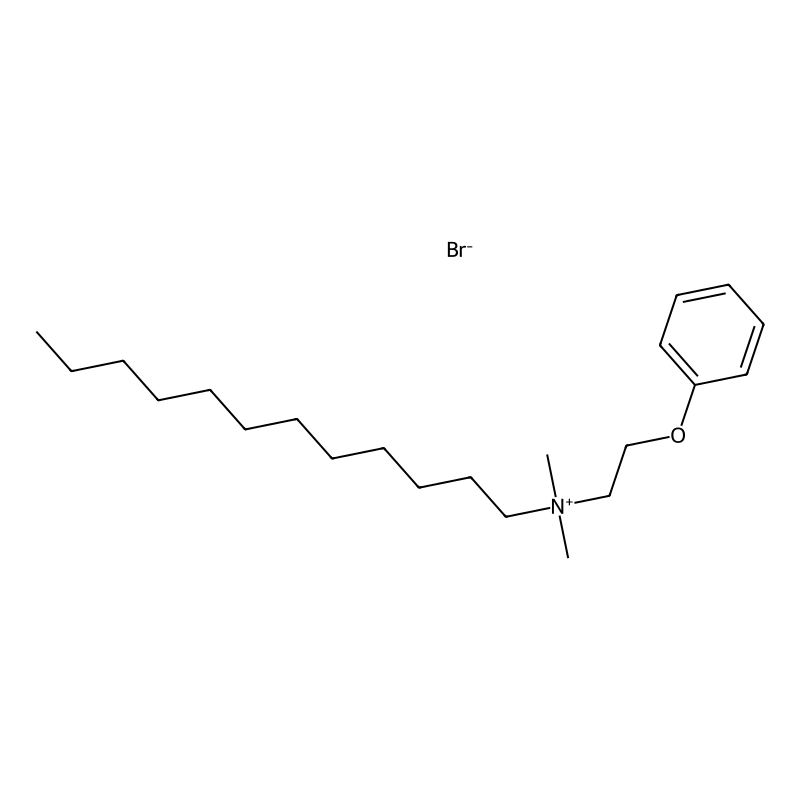

Domiphen Bromide

C22H40BrNO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C22H40BrNO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Domiphen bromide mechanism of action

Core Mechanisms of Action

The biological activity of domiphen bromide stems from three primary mechanisms, which are summarized in the table below.

| Mechanism of Action | Key Molecular Targets / Effects | Primary Experimental Evidence |

|---|---|---|

| 1. Broad-Spectrum Antimicrobial [1] [2] | Disruption of microbial cell membranes; Denaturation of proteins [2]. | In vitro assays against bacteria and fungi; Used in commercial antiseptics and mouthwashes [1]. |

| 2. Inhibition of the MEP Pathway in *Plasmodium* [3] [4] | Inhibition of IspD (CMS) enzyme in apicoplast; Depletion of isoprenoid precursors (IPP/DMAPP) [3]. | In vitro growth arrest of P. falciparum; LC-ESI-MS/MS metabolomics; IPP supplementation rescues parasites [3]. |

| 3. Synergistic Antifungal Action [5] | Enhanced efficacy of itraconazole; Disruption of cell wall/membrane; Inhibition of drug efflux pumps [5]. | Checkerboard MIC and growth curve assays; Transcriptome sequencing; In vivo Galleria mellonella model [5]. |

The following diagram illustrates the primary antimicrobial mechanism and the antimalarial mechanism via MEP pathway inhibition.

Quantitative Biological Data

Key quantitative findings from experimental studies are consolidated in the following tables for easy comparison.

Table 1: Antiplasmodial and Enzyme Inhibition Activity [3] [6]

| Parameter | Value / Concentration | Experimental Context |

|---|---|---|

| Anti-P. falciparum IC₅₀ | ~1 µM | In vitro culture (3D7 strain) |

| IspD (CMS) Inhibition | Confirmed inhibitor | Recombinant enzyme activity assay |

| Growth Stage Arrest | Early trophozoite | Microscopic observation of synchronized cultures |

Table 2: Synergistic Antifungal Activity (with Itraconazole) [5]

| Parameter | Result | Experimental Context |

|---|---|---|

| Fractional Inhibitory Concentration (FIC) Index | Synergistic (value <0.5) | Checkerboard assay vs. A. fumigatus |

| Cytotoxicity (Cell Survival) | >80% (HT-22, HK-2 cells) | 24h exposure, CCK-8 assay |

| In Vivo Efficacy | Increased survival | Galleria mellonella infection model |

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of the core experimental methodologies.

Protocol: In Vitro Antiplasmodial Activity and Metabolomic Analysis [3]

This protocol assesses this compound's ability to kill malaria parasites and profiles metabolic changes.

- Parasite Culture: Maintain Plasmodium falciparum 3D7 strain in human red blood cells (type B) at 3% hematocrit in RPMI complete medium with 5 g/L Albumax II. Use a gas mixture of 92% N₂, 5.5% CO₂, and 2.5% O₂ at 37°C.

- Synchronization: Synchronize cultures at the ring stage using 5% sorbitol lysis.

- Drug Assay: Plate 200 µL of synchronized culture (7% parasitemia) in 96-well plates. Treat with 20 µM this compound (from a 20 mM stock in methanol) for 48 hours. Include controls (e.g., 20 µM chloroquine).

- Parasitemia Assessment: Determine growth inhibition at various time points via microscopic examination of blood smears or flow cytometry.

- Metabolite Extraction (for LC-ESI-MS/MS): Collect 10 mL samples by centrifugation (500 × g, 5 min) at specified times. Flash-freeze pellets in liquid N₂ and lyophilize.

- LC-ESI-MS/MS Analysis: Reconstitute lyophilized pellets in 100 µL ultrapure water. Mix 20 µL with internal standard and 70 µL acetonitrile, then centrifuge. Inject supernatant for analysis.

- Chromatography: Use a UPLC BEH Amide column with a gradient of ammonium bicarbonate (pH 10.5) and acetonitrile.

- Detection: Perform MS/MS detection via selected reaction monitoring (SRM) for MEP pathway intermediates (e.g., MEP, DXP) and Krebs cycle metabolites.

Protocol: Checkerboard Assay for Synergistic Antifungal Activity [5]

This protocol evaluates the synergistic effect of this compound and itraconazole against Aspergillus fumigatus.

- Strain Preparation: Use wild-type and azole-resistant A. fumigatus strains. Preserve conidia in 50% glycerol at -20°C. Prepare fungal suspensions at 1 × 10⁶ CFU/mL for assays.

- Minimum Inhibitory Concentration (MIC) Determination: Prepare serial dilutions of itraconazole and this compound separately in minimal medium (MM). Inoculate tubes with 20 µL of fungal suspension and incubate at 37°C for 36 hours. The MIC is the lowest drug concentration without visible fungal growth (clear tube).

- Checkerboard Assay: Combine this compound and itraconazole in a 2D dilution series across a microtiter plate. Inoculate each well with the standardized fungal suspension. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)- Synergy is typically defined as FICI ≤ 0.5.

Key Research Implications

- Combination Therapies: The strong synergy with itraconazole presents a viable strategy to combat azole-resistant fungal strains and potentially lower required doses of both agents [5].

- Novel Antimalarial Target: this compound validates the MEP pathway, particularly the IspD enzyme, as a druggable target for developing much-needed, fast-acting antimalarials with a unique mechanism [3] [4].

- Resistance Management: As with any antimicrobial, prudent use is crucial to delay the development of resistance, even for a multi-targeting agent like this compound [2].

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Characterization of this compound as a New Fast-Acting ... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound as a New Fast ... [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antimicrobial effects of domiphen ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Potassium Channel inhibitor [selleckchem.com]

Domiphen bromide HERG channel inhibition IC50

Quantitative Data Summary

The table below summarizes the core experimental data for domiphen bromide's inhibition of the HERG channel.

| Property | Value for this compound | Experimental Context |

|---|---|---|

| IC50 (HERG Tail Current) | 9 nM [1] [2] [3] | HERG-expressing CHO cells; whole-cell patch clamp [1] [3]. |

| Hill Coefficient | 0.24 [1] [3] | HERG-expressing CHO cells; whole-cell patch clamp [1] [3]. |

| Inhibition Characteristics | Voltage-dependent, use-dependent, state-dependent (preference for activated channels) [1] [4]. | HERG-expressing CHO cells; whole-cell patch clamp [1]. |

| Proposed Binding Site | PAS domain (from docking models) [1] [4]. | Computational docking studies [1] [4]. |

For comparison, the related compound didecyl dimethylammonium bromide was found to have an even lower IC50 of 5 nM in the same study [1] [2]. Another potent quaternary ammonium compound, tetra-n-octylammonium bromide, showed an IC50 of 80 nM in an automated patch-clamp assay [5].

Detailed Experimental Protocols

The primary data for this compound was generated using the following rigorous methodologies:

Cell Culture and Transfection

- Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the HERG potassium channel [1] [3].

- Culture Conditions: Cells were maintained in HAMS F-12 medium, supplemented with 10% fetal bovine serum and 1 mM L-glutamine, in a humidified incubator at 37°C with 5% CO₂ [1] [3].

Electrophysiology (Whole-Cell Patch Clamp)

- Technique: Whole-cell patch clamp was performed at room temperature (22°C) [1] [3].

- Solutions:

- Key Protocols:

- Tail Current Recording (for IC50): Cells were depolarized from a holding potential of -80 mV to +20 mV for 4 seconds, then repolarized to -40 mV for 2 seconds to elicit tail currents. This compound was applied cumulatively [1] [3].

- Voltage-Dependent Inhibition: A series of depolarizing pulses from -70 mV to +50 mV were used to study the current-voltage (I-V) relationship [1].

- Use-Dependence: A pulse to +20 mV was applied every 30 seconds to assess block development with repeated channel activation [1].

The following diagram illustrates the core workflow of the patch-clamp experiment used to generate this data.

Mechanism of Action and Cardiotoxicity Relevance

The study proposed a specific mechanism for this compound based on its observed effects:

- State-Dependent Block: The compound preferentially blocks the activated state of the HERG channel. This is distinct from the "trapped" mechanism of some smaller blockers and more akin to a "foot in the door" mechanism [1] [3].

- Channel Kinetics Alteration: this compound causes a substantial negative shift in the channel's activation curve and accelerates the activation process, without affecting deactivation or reactivation kinetics [1] [4].

- Structural Insight: Computational docking models suggested that this compound binds to the PAS (Per-Arnt-Sim) domain of the HERG channel, which is a key regulatory region, thereby inhibiting its function [1] [4].

Inhibition of the HERG channel is a well-established mechanism for drug-induced Long QT Syndrome (LQTS), which can lead to a life-threatening arrhythmia called Torsades de Pointes [6] [5]. The potent nanomolar-range IC50 of this compound highlights its significant potential for cardiotoxicity, underscoring why HERG channel screening is a critical step in the drug development process [7] [6].

Research Context and Limitations

It is important to note that the most detailed and cited data on this compound's HERG inhibition comes from a single, comprehensive study published in 2014 [1] [2] [3]. While this study is robust, the information would be strengthened by independent replication.

- Screening Methods: Later research, including large-scale Tox21 program efforts, has successfully used thallium flux assays in U2OS cells as a high-throughput method to identify HERG inhibitors like this compound, with findings confirmed by automated patch-clamp techniques [6] [8] [5].

- Ongoing Predictive Work: Current research in the field focuses heavily on using machine learning models to predict hERG toxicity early in drug discovery, leveraging large public bioactivity datasets [7].

References

- 1. Inhibition of HERG potassium channels by this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. of Inhibition potassium HERG by channels and... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of HERG potassium channels by domiphen ... [sciencedirect.com]

- 4. Inhibition of HERG potassium channels by domiphen... [ovid.com]

- 5. Identification of quaternary ammonium compounds as ... [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Chemical Screening and Structure ... [mdpi.com]

- 7. hERG toxicity prediction in early drug discovery using ... [nature.com]

- 8. (PDF) Identification of quaternary ammonium... - Academia.edu [academia.edu]

Fundamental Properties and Antimicrobial Mechanism

Chemical Profile: Domiphen bromide (CAS 538-71-6) is a synthetic quaternary ammonium compound with the molecular formula C₂₂H₄₀NO·Br and a molecular weight of 414.46 g/mol [1] [2]. Its structure features a positively charged nitrogen atom, which classifies it as a cationic surfactant [1] [3].

Mechanism of Action: The compound exerts antimicrobial effects by targeting microbial cell membranes. Its positively charged (cationic) head interacts with negatively charged phospholipids in bacterial and fungal membranes [1] [4]. This interaction destabilizes membrane integrity, causing permeabilization, leakage of cytoplasmic content, and ultimately cell lysis and death [1] [4]. Its surfactant properties further enhance this disruptive capability [1].

The following diagram illustrates this primary mechanism of action:

Quantitative Antimicrobial Efficacy Data

Table 1: Synergistic Antifungal Activity against *Aspergillus fumigatus* This data is derived from studies combining this compound with the antifungal drug itraconazole [4]. | Parameter | Itraconazole Alone | This compound Alone | Combination (Domiphen + Itraconazole) | | :--- | :--- | :--- | :--- | | Minimum Inhibitory Concentration (MIC) | Variable (strain-dependent) | Variable (strain-dependent) | Reduced MIC for both agents (synergistic effect) | | Efficacy against Azole-Resistant Strains | Ineffective | Ineffective | Effective, restored sensitivity | | Key Synergistic Mechanisms | — | — |

- Inhibition of drug efflux pumps

- Enhanced cell wall/membrane disruption

- Improved biofilm penetration and removal

Table 2: Analytical Method Parameters for Quantification This data summarizes a validated RP-HPLC method for quantifying this compound in pharmaceuticals [5].

| Parameter | Value / Condition |

|---|---|

| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Detection Wavelength | 275 nm |

| Linearity Range | 1.132 – 1000 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.373 µg/mL |

| Limit of Quantification (LOQ) | 1.132 µg/mL |

| Accuracy (Recovery) | 98.8 – 99.76% |

Detailed Experimental Protocols

Protocol 1: In Vitro Checkerboard Assay for Synergy Testing This protocol is used to determine the synergistic effects between this compound and other antimicrobials, such as itraconazole [4].

Materials:

- Reagents: this compound, itraconazole (or other drug of interest), solvent (e.g., DMSO), culture medium (e.g., Minimal Medium - MM), microbial suspension.

- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

Procedure:

- Drug Preparation: Prepare stock solutions of this compound and itraconazole. Serially dilute each drug in the culture medium across a concentration range (e.g., 1/16x MIC to 4x MIC).

- Plate Setup: Use a checkerboard pattern in a 96-well plate. Add varying concentrations of this compound along one axis and itraconazole along the other. Each well will contain a unique combination of the two drugs.

- Inoculation: Add a standardized microbial inoculum (e.g., 1 × 10⁶ CFU/mL for fungi) to each well.

- Incubation: Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for A. fumigatus) for a specified period (e.g., 36-48 hours).

- Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify synergy. An FIC index of ≤0.5 is generally considered synergistic.

Protocol 2: Validated RP-HPLC Analysis for this compound This method is suitable for quantifying this compound in bulk material or pharmaceutical formulations like oral suspensions [5].

Materials:

- Chemicals: this compound standard, HPLC-grade acetonitrile, perchloric acid, ethanol, bidistilled water.

- Equipment: HPLC system with Diode Array Detector (DAD), Inertsil ODS-3 C18 column (250 mm x 3.0 mm, 5 µm), 0.45 µm nylon membrane filter.

Chromatographic Conditions:

- Mobile Phase: Acetonitrile : 0.0116 M perchloric acid (70:30, v/v)

- Flow Rate: 2.0 mL/min

- Detection Wavelength: 275 nm

- Column Temperature: 25°C

- Injection Volume: 20 µL

- Run Time: ~6 minutes

Sample Preparation:

- Standard Solution: Accurately weigh this compound and dissolve in a diluent of ethanol and water (1:1, v/v) to prepare a stock solution of 1000 µg/mL.

- Pharmaceutical Formulation: For a suspension like Maalox, dilute 10 mL of the sample to 20 mL with the same ethanol:water diluent. Filter through a 0.45 µm membrane before injection.

The workflow for this analytical method is outlined below:

Current Research and Applications

- Restoring Colistin Efficacy: A 2024 study demonstrated that this compound can restore the efficacy of the last-resort antibiotic colistin against colistin-resistant Gram-negative bacteria, both in vitro and in vivo, presenting a promising strategy to combat multi-drug resistant infections [1].

- Novel Degradation Product with Antimicrobial Activity: Stressed degradation studies identified a primary oxidative degradation product, p-bromothis compound. This compound exhibits comparable, and in some cases superior, antimicrobial activity to the parent this compound, particularly against Gram-positive bacteria, and demonstrates greater stability under oxidative conditions [6].

- Safety and Toxicity Considerations: Drug cytotoxicity and acute toxicity assays have shown that this compound exhibits minimal cytotoxicity and good biocompatibility at effective concentrations [4]. However, research also indicates a potential side effect of inhibiting the hERG potassium channel, which is associated with cardiac arrhythmias, suggesting this requires careful evaluation in drug development [1].

References

- 1. | CAS 538-71-6 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 2. This compound - Antimicrobial Biochemical Agent [apexbt.com]

- 3. : An In-Depth Look at Its Role in Cosmetics... This compound [deascal.com]

- 4. In vitro and in vivo antimicrobial effects of domiphen ... [pmc.ncbi.nlm.nih.gov]

- 5. Robust RP-HPLC Method for the Analysis of Domiphen ... [link.springer.com]

- 6. Stressed degradation studies of domiphen by... bromide [pubmed.ncbi.nlm.nih.gov]

Domiphen bromide cationic surfactant properties

Properties and Mechanism of Action

The core functionality of domiphen bromide stems from its structure as a quaternary ammonium compound, which confers both surfactant and antimicrobial characteristics.

- Physicochemical Properties: this compound typically appears as a white to off-white crystalline powder with a mild characteristic odor and a bitter taste [1] [2]. It has a melting point of 112-113 °C [1] (also reported as 117-119 °C [3] [2]). It is highly soluble in water (100 g/100 mL), ethanol, and chloroform [1]. Its molecular formula is C₂₂H₄₀BrNO, and it has a molecular weight of 414.46 g/mol [4] [1].

- Mechanism of Action as an Antimicrobial: The molecule features a positively charged nitrogen center that is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and proteins [4] [5]. This interaction leads to the integration of this compound into the lipid bilayer, increasing membrane permeability. The subsequent leakage of essential cellular contents like ions and nucleotides disrupts osmotic balance and homeostasis, leading to cell lysis and death [4] [5]. Additionally, this compound can denature critical microbial proteins and enzymes, further disabling cellular functions [5].

- Surfactant Properties: As a cationic surfactant, this compound reduces surface tension. The surface tension of its aqueous solutions decreases with dilution, ranging from 26.75 dynes/cm for a 10% solution to 22.08 dynes/cm for a 0.1% solution [1]. This property makes it useful for solubilizing hydrophobic compounds and stabilizing emulsions in biochemical assays [4].

The following diagram summarizes the antimicrobial mechanism of action of this compound.

Diagram of this compound's Antimicrobial Mechanism

Structured Technical Data

The table below consolidates key quantitative data on this compound for easy reference.

| Property | Details | Source |

|---|---|---|

| CAS Registry Number | 538-71-6 | [4] [1] |

| Molecular Formula | C₂₂H₄₀BrNO | [4] [1] |

| Molecular Weight | 414.46 g/mol | [4] [1] |

| Melting Point | 112-113 °C (also reported 117-119 °C) | [1] [3] [2] |

| Solubility in Water | 100 g/100 mL | [1] |

| Acute Toxicity (LD₅₀, rat, IV) | 18 mg/kg | [2] |

| Surface Tension (10% soln.) | 26.75 dynes/cm | [1] |

| Surface Tension (0.1% soln.) | 22.08 dynes/cm | [1] |

Analytical Methods and Stability

Robust analytical methods are crucial for quality control. A recent reversed-phase HPLC (RP-HPLC) method has been developed and validated for this compound quantification.

- Chromatographic Conditions: The method uses an Inertsil ODS-3 C18 column with a mobile phase of acetonitrile and 0.0116 M perchloric acid in a 70:30 (v/v) ratio. The flow rate is 2.0 mL/min, detection is at 275 nm, and the column temperature is maintained at 25°C [6].

- Method Performance: The method shows excellent linearity in the 1.132–1000 µg/mL range. It is highly sensitive, with a limit of detection (LOD) of 0.373 µg/mL and a limit of quantification (LOQ) of 1.132 µg/mL. It is also precise (RSD < 2%) and accurate (98.8-99.76% recovery) [6].

- Stability and Degradation: Forced degradation studies reveal that this compound is most susceptible to basic hydrolysis (26.72% degradation), followed by acid hydrolysis (18.45%) and oxidative stress (15.23%). It remains stable under thermal stress and in acidic conditions [7] [6] [8]. The method successfully separates the drug from its degradation products, confirming its stability-indicating capability [6].

The experimental workflow for this analytical method is outlined below.

RP-HPLC Workflow for this compound Analysis

Research and Application Insights

This compound's properties enable diverse research and potential therapeutic applications.

- Antimicrobial and Synergistic Applications: It is used as a disinfectant and preservative in laboratory settings [4]. A significant finding is its synergy with other agents. For instance, combining this compound with miconazole proves fungicidal against Candida biofilms by generating excess reactive oxygen species [4]. Similarly, it can restore the efficacy of colistin against colistin-resistant Gram-negative bacteria [4].

- Other Research Applications: Beyond antimicrobial uses, this compound has been identified as an inhibitor of the HERG potassium channel, which is important for cardiac safety pharmacology [4]. It also shows promise as an antiplasmodial agent by inhibiting the apicoplastidic methyl erythritol phosphate (MEP) pathway in Plasmodium parasites [4].

- Toxicological and Safety Considerations: this compound is for research use only and is not intended for human therapeutic use [4] [3]. It has demonstrated proarrhythmic effects in preclinical models, linked to its inhibition of hERG potassium channels [4]. Toxicological data indicates an intraperitoneal LD₅₀ of 40 mg/kg in rats [2].

Conclusion

This compound is a versatile quaternary ammonium compound with potent cationic surfactant and broad-spectrum antimicrobial properties. Its mechanism of action, centered on disrupting microbial membrane integrity, makes it a valuable tool for research. The development of robust, stability-indicating analytical methods ensures reliable quantification and quality control. Emerging research on its synergistic effects with other antimicrobials opens promising avenues for combating resistant infections.

References

- 1. This compound [drugfuture.com]

- 2. | CAS#:538-71-6 | Chemsrc this compound [chemsrc.com]

- 3. | antifungal | this compound cationic surfactant [invivochem.com]

- 4. | CAS 538-71-6 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Robust RP-HPLC Method for the Analysis of Domiphen ... [link.springer.com]

- 7. Data on thermal and hydrolytic stability of both domiphen ... [sciencedirect.com]

- 8. Data on thermal and hydrolytic stability of both domiphen ... [pubmed.ncbi.nlm.nih.gov]

Domiphen bromide quaternary ammonium compound QAC

Compound Profile & Basic Properties

Domiphen bromide is a cationic surfactant and a quaternary ammonium compound widely used as a topical antiseptic and preservative in pharmaceutical and personal care products [1] [2] [3].

The table below summarizes its core chemical and pharmacological identity:

| Property | Description |

|---|---|

| Systematic Name | N,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium bromide [2] |

| Chemical Formula | C₂₂H₄₀BrNO [2] |

| Molecular Weight | 414.472 g·mol⁻¹ [2] |

| CAS Number | 538-71-6 [2] |

| Modality | Small Molecule [3] |

| Primary Approved Use | Topical anti-infective agent [3] |

Antimicrobial Activity & Synergistic Applications

DB's primary antimicrobial mechanism involves disrupting microbial membrane integrity, leading to cytoplasmic leakage and cell death [1]. Recent research highlights its potential in combination therapies to address multidrug-resistant (MDR) bacteria and biofilms.

Synergy with Colistin against Gram-Negative Bacteria

DB has been shown to restore the efficacy of the last-resort antibiotic colistin against colistin-resistant Gram-negative bacteria [4].

- Key Findings: In vitro and in vivo studies demonstrated that the combination of colistin and DB significantly reduced the minimum inhibitory concentration (MIC) of colistin, enhanced bacterial killing, and disrupted pre-formed biofilms in pathogens like Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa [4].

- Proposed Mechanism: The combination increases bacterial membrane permeability, facilitating the entry of colistin. It also triggers an accumulation of lethal levels of reactive oxygen species (ROS) within bacterial cells [4].

The experimental workflow for this synergy study is summarized in the diagram below:

Experimental workflow for evaluating the this compound and colistin synergy.

Synergy with Azoles against Gram-Positive Bacteria

A 2024 study identified several synergistic combinations between imidazoles and QACs against Gram-positive wound pathogens [5].

- Most Promising Combination: Miconazole with this compound showed synergistic activity (Fractional Inhibitory Concentration Index, FICI ≤ 0.5) against a broad range of Gram-positive pathogens, including Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecium, and Streptococcus pyogenes [5].

- Resistance Development: Experimental evolution over 11 cycles showed an absence of strong resistance development against the miconazole/DB combination, underscoring its potential as a durable therapeutic option [5].

The quantitative data from these antimicrobial studies is consolidated in the table below for easy comparison.

| Biological Activity | Test System / Organism | Key Metric | Reported Value | Citation |

|---|---|---|---|---|

| hERG Channel Blockade | CHO cells (Patch clamp) | IC₅₀ (Tail Current) | 9 nM | [6] |

| Antibacterial Synergy | S. aureus SH1000 | MIC (Miconazole alone) | 19.5 µg/mL | [5] |

| MIC (Miconazole + DB) | 4.4 µg/mL | [5] | ||

| MIC (DB alone) | 5.2 µg/mL | [5] | ||

| MIC (DB + Miconazole) | 1.6 µg/mL | [5] | ||

| FICI (Synergy) | 0.5 | [5] | ||

| Antibiotic Resensitization | Colistin-Resistant E. coli | FICI (Colistin + DB) | ≤ 0.5 (Synergy) | [4] |

Cardiotoxicity: hERG Channel Inhibition

A critical aspect of DB's safety profile is its potent blockade of the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of this channel is a well-known mechanism that can delay cardiac repolarization, leading to prolonged QT interval and an increased risk of life-threatening arrhythmias [7].

- Potency: DB inhibits the hERG channel with a half-maximal inhibitory concentration (IC₅₀) of 9 nM, indicating very high potency [6].

- Mechanism of Blockade: The block is voltage-dependent and use-dependent, with a preference for the activated channel state. DB binds to the channel's PAS domain, causes a substantial negative shift in the activation curve, and accelerates the activation process [6].

The mechanism of hERG channel blockade and its cardiotoxic consequence is illustrated below:

Proposed molecular pathway linking this compound-induced hERG blockade to cardiotoxicity.

Analytical Methods & Stability

A robust and sustainable reversed-phase HPLC (RP-HPLC) method for the quantification of DB in pharmaceuticals was published in 2025 [1].

- Chromatographic Conditions:

- Column: Inertsil ODS-3 (C18)

- Mobile Phase: Acetonitrile / 0.0116 M perchloric acid (70:30, v/v)

- Detection: 275 nm

- Flow Rate: 2.0 mL/min

- Validation:

- Linearity: 1.132–1000 µg/mL (r² > 0.999)

- Sensitivity: LOD 0.373 µg/mL; LOQ 1.132 µg/mL

- Stability-Indicating Property: The method successfully separated DB from its degradation products. Forced degradation studies showed DB is most susceptible to basic hydrolysis (26.72% degradation), followed by acid hydrolysis (18.45%) and oxidative stress (15.23%) [1].

Key Takeaways for Researchers

- Repurposing Potential: DB shows exceptional promise as a synergistic agent to rejuvenate existing antibiotics (colistin) and antifungals/antibacterials (miconazole) against multidrug-resistant pathogens [5] [4].

- Major Development Hurdle: Its potent hERG channel blockade (IC₅₀ 9 nM) is a significant cardiotoxicity concern that must be addressed for any systemic therapeutic application. This risk may be less critical for topical formulations [6].

- Advanced Analytical Tools: A modern, stability-indicating HPLC method is available for precise quality control and stability testing of DB in formulations [1].

References

- 1. Robust RP-HPLC Method for the Analysis of Domiphen ... [link.springer.com]

- 2. | CAS#:538-71-6 | Chemsrc this compound [chemsrc.com]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online Domiphen [go.drugbank.com]

- 4. Combining with this compound restores colistin ... [sciencedirect.com]

- 5. Imidazoles and Quaternary Ammonium Compounds as ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of HERG potassium channels by domiphen and... bromide [pmc.ncbi.nlm.nih.gov]

- 7. Identification of quaternary ammonium compounds as ... [pmc.ncbi.nlm.nih.gov]

Compound Profile & Mechanism of Action

Chemical Structure & Properties Domiphen bromide (CAS 538-71-6) is a small molecule quaternary ammonium compound with the chemical formula C₂₂H₄₀BrNO and a molecular weight of 414.46 g/mol [1] [2]. It is a cationic surfactant that appears as white to off-white crystals or a yellowish flake [1] [3].

Therapeutic Uses and Regulatory Status

- Approved Uses: Primarily used as a topical anti-infective agent and a preservative in pharmaceutical and personal care products [4] [5]. Formulations include throat lozenges, mouthwashes, and topical creams. In some regions, it is combined with local anesthetics for symptomatic hemorrhoid treatment [4].

- Regulatory Status: Not approved by the U.S. FDA for systemic use. Approved in other jurisdictions for topical applications [4].

Mechanism of Action The antimicrobial action is multifaceted, stemming from its properties as a cationic surfactant [4] [6]. The mechanism can be visualized as a sequential process leading to cell death, as illustrated below.

This compound's multi-step mechanism of microbial membrane disruption.

This mechanism gives this compound broad-spectrum activity against bacteria and fungi [6]. Recent research also indicates potential anti-inflammatory properties that may help mitigate infection-related tissue damage [6].

Analytical Methods & Stability

Robust analytical methods are crucial for quality control. A newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a sustainable and comprehensive solution [5].

Chromatographic Conditions

- Column: Inertsil ODS-3 (C18), 3.0 × 250 mm, 5 µm [5]

- Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (70:30, v/v) [5]

- Flow Rate: 2.0 mL/min [5]

- Detection: 275 nm (DAD) [5]

- Column Temperature: 25°C [5]

- Injection Volume: 20 µL [5]

- Run Time: < 6 minutes [5]

Method Validation Data The method was validated per ICH guidelines, showing strong performance [5].

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1.132 – 1000 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.373 µg/mL |

| Limit of Quantification (LOQ) | 1.132 µg/mL |

| Intra-day & Inter-day Precision (RSD) | < 2% |

| Accuracy (Recovery) | 98.8 – 99.76% |

Solution Stability

- Standard and sample solutions remain stable for 24 hours at 25°C and for 48 hours at 4°C [5].

Forced Degradation Studies Forced degradation studies under ICH stress conditions confirm the method's stability-indicating capability [5]. The workflow for these studies is summarized below.

Experimental workflow for forced degradation studies of this compound.

Antimicrobial Efficacy & Synergy

Synergy with Antifungal Agents A significant 2023 study demonstrated that this compound synergizes with the antifungal drug itraconazole against Aspergillus fumigatus, including azole-resistant strains [7]. This synergy addresses a critical clinical challenge of antifungal resistance [7].

Proposed Synergistic Mechanisms:

- Inhibition of Drug Efflux: Domiphen downregulates genes responsible for drug efflux, increasing intracellular itraconazole concentration [7].

- Enhanced Membrane Disruption: The combination more effectively disrupts the fungal cell wall and membrane [7].

- Biofilm Removal: The combination demonstrates a superior ability to remove fungal biofilms [7].

Cytotoxicity and Safety

- In vitro studies on mammalian cell lines (HT-22 and HK-2) showed minimal cytotoxicity for both domiphen and itraconazole [7].

- Acute toxicity assays in zebrafish confirmed good biocompatibility at the tested concentrations [7].

Research Applications & Considerations

This compound presents several promising research avenues beyond its traditional use as a preservative.

- Combination Therapy for Resistant Fungi: The synergy with itraconazole offers a viable strategy to combat drug-resistant aspergillosis, improving the prognosis for a fatal infection [7].

- Novel Formulation Development: High solubility in DMSO, water, and ethanol facilitates development of various research formulations [1].

- Exploration of Antiviral Potential: While domiphen's antiviral activity requires more research, a closely related QAC (Thonzonium bromide) inhibits SARS-CoV-2 replication, suggesting QACs may have broader antiviral applications [8].

Important Considerations for Researchers:

- Stability: this compound is susceptible to hydrolysis, especially under basic conditions. This must be considered during formulation and analysis [5].

- Responsible Use: As with all antimicrobials, prudent use is essential to minimize the risk of developing microbial resistance [6].

References

- 1. | antifungal | cationic surfactant this compound [invivochem.com]

- 2. This compound | Potassium Channel inhibitor [selleckchem.com]

- 3. Reliable factory customized supply Domiphen 538-71-6 bromide [kemiworkschem.com]

- 4. : Uses, Interactions, Domiphen | DrugBank Online Mechanism of Action [go.drugbank.com]

- 5. Robust RP-HPLC Method for the Analysis of Domiphen ... [link.springer.com]

- 6. What is the mechanism ? of this compound [synapse.patsnap.com]

- 7. In vitro and in vivo antimicrobial effects of domiphen ... [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and mechanism of action of Thonzonium bromide ... [pmc.ncbi.nlm.nih.gov]

Domiphen bromide synthesis and purification

Synthesis of Domiphen Bromide

One patent describes a method for synthesizing a this compound impurity, which outlines the core reaction steps for creating the domiphen molecule [1]. The key reaction involves the interaction of N,N-Dimethyl-2-phenoxyethylamine with 1-Bromotetradecane [1].

The table below summarizes the optimized conditions for this synthesis step:

| Parameter | Specification |

|---|---|

| Reactants | N,N-Dimethyl-2-phenoxyethylamine, 1-Bromotetradecane [1] |

| Solvent | Toluene [1] |

| Catalyst | Sodium methoxide [1] |

| Reaction Conditions | Reflux for 8 hours [1] |

| Work-up | Washing with sodium hydroxide solution and water, followed by drying [1] |

The synthesis workflow from the patent can be visualized as follows:

Diagram of the this compound synthesis workflow.

Analytical Method for Determination and Stability

A recent (2025) study developed and validated a precise Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is essential for quantifying this compound in pharmaceuticals and assessing its stability [2].

The table below outlines the validated chromatographic conditions:

| Parameter | Specification |

|---|---|

| Column | Inertsil ODS-3 (C18), 3.0 × 250 mm, 5 µm [2] |

| Mobile Phase | Acetonitrile : 0.0116 M Perchloric Acid (70:30, v/v) [2] |

| Flow Rate | 2.0 mL/min [2] |

| Detection Wavelength | 275 nm [2] |

| Column Temperature | 25 °C [2] |

| Injection Volume | 20 µL [2] |

| Run Time | 6 minutes [2] |

This method is stability-indicating, meaning it can separate this compound from its degradation products. Forced degradation studies revealed that this compound is most susceptible to basic hydrolysis (26.72% degradation), followed by acid hydrolysis (18.45%) and oxidative stress (15.23%) [2].

Additional Research and Purification Context

While a direct purification method for this compound itself was not detailed, the compound is used in advanced bioprocessing. One patent describes its use as a cationic detergent to precipitate host cell DNA during the purification of adenovirus particles, significantly improving the clarity of the cell lysate [3].

Furthermore, recent research has identified that this compound acts as an inhibitor of the methyl erythritol phosphate (MEP) pathway in the malaria parasite Plasmodium falciparum, presenting a new potential application as a fast-acting antiplasmodial agent [4].

References

- 1. Synthesis method of this compound impurity [patents.google.com]

- 2. Robust RP-HPLC Method for the Analysis of Domiphen ... [link.springer.com]

- 3. Method for the purification of adenovirus particles [patents.google.com]

- 4. Characterization of this compound as a New Fast-Acting ... [pmc.ncbi.nlm.nih.gov]

Established & Emerging Pharmacological Effects

The table below summarizes the core and emerging pharmacological effects of domiphen bromide.

| Effect Category | Mechanism of Action | Key Experimental Findings / Metrics | Primary Applications / Context |

|---|---|---|---|

| Broad-Spectrum Antimicrobial (Core Effect) | Disruption of microbial cell membranes via cationic surfactant action; denaturation of proteins [1] [2] [3]. | Significant decrease in pain/inflammation in acute infectious dental diseases [1]. | Topical antiseptic, mouthwashes, throat lozenges [1] [2]. |

| Antimalarial (Emerging) | Inhibition of the apicoplast MEP pathway, specifically targeting IspD (CMS) enzyme, depleting isoprenoid precursors [4] [5]. | In vitro IC~50~ ~1 µM against P. falciparum; arrests growth at early trophozoite stage [4]. | Proposed as a fast-acting antimalarial model for combination therapies [4]. |

| Antifungal Synergist (Emerging) | Enhances itraconazole effect by disrupting cell membranes/walls and inhibiting drug efflux pumps [6]. | Synergy with itraconazole (FIC Index ≤0.5) against azole-resistant A. fumigatus; reduced expression of efflux pump genes [6]. | Potential combination therapy for invasive aspergillosis, especially against resistant strains [6]. |

| Potassium Channel Inhibition (Adverse Effect) | High-affinity inhibition of the hERG potassium channel, delaying cardiac repolarization [7]. | Prolongs FPDc in stem cell-derived cardiomyocytes (≥0.1 µM) and QTc in rabbits (2 mg/kg); induces arrhythmias [7]. | Major cardiotoxicity concern; explains proarrhythmic risk [7]. |

The mechanism of this compound's antimalarial activity involves a specific blockade within the Methylerythritol Phosphate (MEP) pathway in the parasite's apicoplast.

Key Experimental Data and Protocols

For researchers looking to validate or build upon these findings, the following summarizes critical experimental details from recent studies.

In Vitro Antimalarial Assay [4]

- Parasite Culture: Plasmodium falciparum 3D7 strain, cultured in human red blood cells at 37°C under a gas mixture (92% N₂, 5.5% CO₂, 2.5% O₂).

- Synchronization: Ring-stage parasites were synchronized via 5% sorbitol lysis.

- Growth Inhibition Assay: Synchronized ring-stage cultures (7% parasitemia) were incubated with 20 µM this compound for 48 hours.

- Analysis: Parasitemia was determined by microscopic examination of blood smears and flow cytometry. Metabolite levels were tracked using LC-ESI-MS/MS.

In Vitro/In Vivo Synergistic Antifungal Assay [6]

- Strains: Wild-type and azole-resistant Aspergillus fumigatus strains.

- Checkerboard Assay: Minimum Inhibitory Concentrations (MICs) of domiphen and itraconazole were determined individually and in combination using the broth microdilution method in minimal medium. The Fractional Inhibitory Concentration (FIC) Index was calculated to confirm synergy (FIC ≤0.5).

- In Vivo Model: Efficacy was validated in a Galleria mellonella (wax moth larva) infection model.

- Mechanism Investigation: Transcriptome sequencing (RNA-seq) was performed to analyze changes in gene expression following domiphen treatment.

Cardiotoxicity Assessment [7]

- In Vitro Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) were used.

- Assay: Field potential duration (FPD, a correlate of QT interval) and arrhythmic events were measured using microelectrode array (MEA) technology after exposure to ≥0.1 µM this compound.

- In Vivo Model: Anesthetized New Zealand white rabbits were administered 2 mg/kg this compound intravenously.

- Analysis: Electrocardiograms (ECGs) were monitored for QTc interval prolongation and the onset of ventricular arrhythmias.

Cardiotoxicity: A Critical Safety Consideration

Recent investigations have identified a significant safety concern regarding this compound. Studies show it is a high-affinity inhibitor of the hERG potassium channel [7]. This action delays cardiac repolarization, leading to:

- Prolonged QT interval on an electrocardiogram [7].

- Induction of arrhythmias, including Torsades de Pointes (TdP), a potentially fatal ventricular tachycardia [7].

These effects were observed in validated pre-clinical models, indicating a tangible proarrhythmic risk that would be a major hurdle for systemic drug development [7].

Analytical Methodology for Quality Control

A robust, stability-indicating RP-HPLC method has been developed for quantifying this compound in pharmaceuticals, aligning with green chemistry principles [8].

- Column: Inertsil ODS-3 C18

- Mobile Phase: Acetonitrile / 0.0116 M perchloric acid (70:30, v/v)

- Detection: 275 nm

- Linearity: 1.132–1000 µg/mL (r² >0.999)

- Key Application: Successfully used to analyze Maalox oral suspension without excipient interference [8].

The stability profile shows particular susceptibility to basic hydrolysis (26.72% degradation), followed by acid and oxidative stress, confirming the method's stability-indicating capability [8].

Future Research Directions

This compound is a compound with multifaceted and complex pharmacological activities. Key areas for future research include:

- Exploring its potential as an antimalarial, particularly in combination therapies to address artemisinin resistance [4].

- Further investigating its synergistic effects with existing antifungals to combat resistant fungal infections [6].

- Most critically, any development for systemic use must address the significant cardiotoxicity risk associated with hERG channel blockade [7].

References

- 1. Domiphen: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Characterization of this compound as a New Fast-Acting ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Potassium Channel inhibitor [selleckchem.com]

- 6. In vitro and in vivo antimicrobial effects of domiphen ... [pmc.ncbi.nlm.nih.gov]

- 7. Proarrhythmic effects induced by benzethonium chloride ... [sciencedirect.com]

- 8. Robust RP-HPLC Method for the Analysis of Domiphen ... [link.springer.com]

Key Anti-Biofilm Combinations and Quantitative Data

The table below summarizes the most promising domiphen bromide combinations identified in recent research:

| Combination Partner | Pathogens Tested | Key Synergistic Metrics (FIC/FBC) | Proposed Primary Mechanism of Action |

|---|---|---|---|

| Allicin (Natural plant extract) | S. aureus, E. coli, C. albicans [1] | FBC < 0.38 [1] | Disperses biofilm matrix; disrupts cell membrane integrity and protein homeostasis [1] [2]. |

| Miconazole (Imidazole antifungal) | C. albicans, C. glabrata, C. auris [3] | N/A | Increases plasma & vacuolar membrane permeability; elevates intracellular ROS and drug availability [3]. |

| Itraconazole (Triazole antifungal) | Aspergillus fumigatus (azole-resistant strains) [4] | N/A | Inhibits drug efflux pumps; disrupts cell membrane/wall; enhances intracellular azole concentration [4]. |

Detailed Experimental Protocols

Here are the methodologies used in the cited research to evaluate this compound's synergistic effects.

Checkerboard Assay for Synergy Determination

This assay is fundamental for quantifying the interaction between this compound and its partner drug.

- Objective: To determine the Fractional Inhibitory Concentration (FIC) and Fractional Bactericidal/Fungicidal Concentration (FBC) indices [1] [4].

- Procedure:

- Prepare a 96-well microtiter plate with a 2-fold dilution series of one drug along the x-axis and the other along the y-axis [1].

- Inoculate each well with a standardized microbial suspension (e.g., ~10^5 CFU/mL) [1].

- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours) [1].

- Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC in combination is the lowest concentration showing no visible growth [1].

- To determine the Minimum Bactericidal Concentration (MBC), subculture from wells showing no growth onto fresh agar plates. The MBC is the lowest concentration resulting in ≤10 colonies [1].

- Calculate the FIC and FBC indices using the formulas:

The following diagram illustrates the workflow for this protocol:

Workflow for the checkerboard assay to determine FIC and FBC.

Biofilm Inhibition and Dispersal Assay

This protocol assesses the effect of drug combinations on pre-formed biofilms.

- Objective: To quantify the inhibition of biofilm formation and dispersal of existing biofilms [1].

- Procedure - Crystal Violet Staining:

- Grow biofilms in 96-well plates (e.g., for 24-48 hours at 37°C) [1].

- Treat the pre-formed biofilms with the drug combination for a set period.

- Carefully remove the planktonic cells and media, and wash the biofilm with phosphate-buffered saline (PBS) [1].

- Fix the biofilm with methanol or ethanol, then stain with a crystal violet solution (e.g., 0.1% for 15-20 minutes) [1].

- Wash off excess stain, solubilize the bound dye with acetic acid or ethanol, and measure the absorbance at 570-595 nm to quantify the remaining biofilm biomass [1].

- Procedure - Viable Cell Count (for dispersal):

- Grow biofilms on relevant material surfaces (e.g., stainless steel, polyethylene) [1].

- Treat the biofilms with the antimicrobial combination.

- Scrape or sonicate the biofilm cells off the surface and serially dilute the suspension [1].

- Plate the dilutions on agar and incubate to determine the Total Viable Count (CFU/mL) of surviving biofilm cells [1].

Mechanism of Action Workflow and Visualization

The combination of this compound with other drugs, particularly miconazole, follows a multi-step mechanism that leads to enhanced cell killing, as depicted below.

Proposed synergistic mechanism of this compound and miconazole leading to fungal cell death [3].

Key Research Implications and Future Directions

- Overcoming Azole Resistance: Domiphen's ability to potentiate azoles like itraconazole against resistant A. fumigatus offers a promising strategy to reclaim the efficacy of existing antifungals [4].

- Broad-Spectrum Potential: The synergistic effect observed across bacteria (S. aureus, E. coli) and fungi (Candida spp., A. fumigatus) suggests domiphen's mechanism is not pathogen-specific, widening its application [1] [3] [4].

- Clinical Translation: The miconazole/domiphen bromide combination for vulvovaginal candidiasis is already in Phase 2 clinical trials, demonstrating the commercial and therapeutic viability of this approach [5].

The this compound research is rapidly evolving. For the most current information, you may find it helpful to monitor clinical trial registries and patents in addition to standard scientific databases.

References

- 1. The combination of allicin with domiphen is effective ... [pmc.ncbi.nlm.nih.gov]

- 2. The combination of allicin with domiphen is effective ... [frontiersin.org]

- 3. Combining Miconazole and this compound Results in ... [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo antimicrobial effects of domiphen ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound/miconazole (Hyloris Pharmaceuticals/ ... [synapse.patsnap.com]

Domiphen bromide antibacterial spectrum Gram-positive Gram-negative

Antibacterial Spectrum and Efficacy

The table below summarizes the activity of Domiphen bromide against various microorganisms based on the collected research.

| Microorganism | Effectiveness / Minimum Inhibitory Concentration (MIC) | Notes / Context |

|---|---|---|

| Gram-positive Bacteria | ||

| Staphylococcus aureus | MIC: 5.2 µg/mL [1] | Confirmed activity against multiple strains, including Methicillin-resistant S. aureus (MRSA) [1]. |

| Staphylococcus epidermidis | MIC: 2.6 µg/mL [1] | A common wound pathogen [1]. |

| Bacillus cereus | MIC: 3.9 µg/mL [1] | Tested on the ATCC 7004 strain [1]. |

| Listeria monocytogenes | Effective [1] | Demonstrated by a low Fractional Inhibitory Concentration (FIC) index in synergy studies [1]. |

| Enterococcus faecium | Effective [1] | Demonstrated by a low FIC index in synergy studies [1]. |

| Streptococcus pyogenes & S. dysgalactiae | Effective [1] | Demonstrated by a low FIC index in synergy studies [1]. |

| Gram-negative Bacteria | ||

| Escherichia coli | Less susceptible alone; highly effective in combination with Allicin (64 µg/mL + 1 µg/mL Domiphen) [2] | The combination dispersed over 50% of biofilm mass and reduced viable counts on surfaces [2]. |

| Acinetobacter baumannii | Synergistic effect with Miconazole [1] | FIC Index ≤ 0.5 indicates synergy [1]. |

| Klebsiella pneumoniae | Effective in combination with Colistin in vivo [3] | Mentioned in the context of a mouse model [3]. |

| Pseudomonas aeruginosa | Less susceptible [1] [4] | Monotherapy MIC exceeded tested concentrations; no synergy with Miconazole found in one study [1]. |

| Fungi | ||

| Candida albicans | Biofilm disruption in combination with Allicin (64 µg/mL + 1 µg/mL Domiphen) [2] | The combination dispersed over 50% of biofilm mass [2]. |

| Aspergillus fumigatus | Synergistic effect with Itraconazole [5] | Effective against both wild-type and azole-resistant strains in vitro and in vivo [5]. |

Mechanism of Antibacterial Action

As a cationic surfactant and quaternary ammonium compound, this compound's primary mechanism involves disrupting microbial cell membranes [6]. Its positively charged nitrogen head interacts with the negatively charged components of bacterial cell membranes (e.g., phospholipids, proteins) [6]. This integration increases membrane permeability, causing leakage of essential cellular contents like ions and nucleotides, which disrupts osmotic balance and leads to cell death [6]. This compound can also denature critical microbial proteins and enzymes, further disabling cellular functions [6].

The multifaceted antibacterial mechanism of this compound leads to microbial cell death [6].

Synergistic Antimicrobial Combinations

Research indicates this compound's efficacy is significantly enhanced in combination with other agents, reducing required dosages and overcoming resistance.

- With Allicin: This combination synergistically inhibits and disperses biofilms formed by S. aureus, E. coli, and C. albicans [2]. A combination of 64 µg/mL allicin with 1 µg/mL domiphen dispersed over 50% of the biofilm mass and reduced viable counts on material surfaces [2].

- With Azole Antifungals: this compound shows strong synergy with miconazole against a range of Gram-positive pathogens, including S. aureus and S. epidermidis [1]. It also acts as a synergist for itraconazole against Aspergillus fumigatus, even in azole-resistant strains [5].

- With Colistin: this compound exhibits synergistic effects with colistin against K. pneumoniae in mouse models [3].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited literature.

Checkerboard Assay for Synergy Testing

This method is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify synergy [2] [1].

Workflow for checkerboard assay to evaluate antimicrobial synergy [2] [1].

Broth Microdilution for MIC/MBC

This standard protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [2].

- Preparation: Create two-fold serial dilutions of this compound in a suitable broth like Mueller-Hinton Broth (MHB) within a microtiter plate [2].

- Inoculation: Adjust a microbial culture to a density of approximately 10^5 CFU/mL and add it to each well [2].

- Incubation & MIC Reading: Incubate the plate (e.g., at 37°C for 18 hours). The MIC is the lowest concentration with no visible growth [2].

- MBC Determination: Subculture samples from wells with no growth onto agar plates. The MBC is the lowest concentration that results in ≤10 colonies after subculture, indicating killing of ≥99.9% of the initial inoculum [2].

Biofilm Disruption Assay

This method evaluates an agent's ability to disrupt pre-formed biofilms, often using crystal violet staining [2].

- Biofilm Formation: Grow biofilms in 96-well plates for a specified period.

- Treatment: Expose the mature biofilms to the antimicrobial agent(s) of interest.

- Staining and Quantification: Fix the biofilm with methanol, stain with crystal violet, and then solubilize the bound dye with acetic acid. Measure the optical density to quantify the remaining biofilm biomass relative to an untreated control [2].

Additional Technical Notes

- Cardiotoxicity Consideration: In vivo studies on rabbits indicated dose-dependent cardiotoxicity (QTc prolongation, arrhythmias) at intravenous doses of 12.85 mg/kg, though lower doses (1.28 mg/kg) were tolerated [3].

- Stability and Degradation: this compound is susceptible to hydrolytic and oxidative degradation. Stressed degradation studies identified p-bromodomiphen as a primary degradation product, which also exhibits promising antimicrobial activity [4] [7].

- Cytotoxicity: Studies on mammalian cell lines (HT-22 and HK-2) and zebrafish models suggest this compound has minimal cytotoxicity and good biocompatibility at effective antimicrobial concentrations [5].

This compound is a versatile antimicrobial agent with a well-defined mechanism. Its potency and application scope can be significantly broadened through strategic combinations with other antimicrobials, making it a promising candidate for addressing resistant infections and persistent biofilms.

References

- 1. Imidazoles and Quaternary Ammonium Compounds as ... [pmc.ncbi.nlm.nih.gov]

- 2. The combination of allicin with domiphen is effective ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Antibacterial Agent | MedChemExpress [medchemexpress.com]

- 4. Stressed degradation studies of this compound by LC-ESI-MS/MS identify a novel promising antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antimicrobial effects of domiphen ... [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Robust RP-HPLC Method for the Analysis of Domiphen ... [link.springer.com]

Solubility and Stability Profile at a Glance

Table 1: Solubility Profile of Domiphen Bromide [1]

| Solvent | Solubility | Notes |

|---|---|---|

| DMSO | 83 mg/mL (200.26 mM) | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. |

| Water | 83 mg/mL | - |

| Ethanol | 83 mg/mL | - |

Table 2: Stability Under Stress Conditions [2] [3] [4]

| Stress Condition | Degradation | Key Findings |

|---|---|---|

| Base Hydrolysis | High (26.72%) | Highest susceptibility; leads to decomposition. |

| Acid Hydrolysis | Moderate (18.45%) | Shows significant degradation. |

| Oxidative Stress | Moderate (15.23%) | Can lead to bromination, forming p-bromothis compound. |

| Thermal Stress | Stable | No significant degradation observed. |

| Photolytic Stress | Stable (in solution) | Solution remains stable for 24h at 25°C and 48h at 4°C. |

Experimental Protocols and Analytical Methodology

For researchers aiming to reproduce stability studies or quantify this compound, the following validated protocol can be employed.

Robust RP-HPLC Analysis Method

A recent (2025) study developed and validated a stability-indicating reversed-phase HPLC method for the quantitative determination of this compound in pharmaceuticals, following ICH guidelines [2].

- Chromatographic Conditions:

- Column: Inertsil ODS-3 reversed-phase C18 (3.0 × 250 mm, 5 µm).

- Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (pH ~2.0) in a 70:30 (v/v) ratio.

- Flow Rate: 2.0 mL/min.

- Detection: DAD at 275 nm.

- Injection Volume: 20 µL.

- Column Temperature: 25 °C.

- Run Time: < 6 minutes.

- Sample Preparation:

- Use a diluent of ethanol and bidistilled water (1:1, v/v).

- Filter samples through a 0.45 µm nylon membrane before injection.

- Method Validation:

- Linearity: Excellent from 1.132–1000 µg/mL (r² > 0.999).

- Sensitivity: LOD of 0.373 µg/mL and LOQ of 1.132 µg/mL.

- Precision: RSD < 2% for both intra-day and inter-day analyses.

- Accuracy: 98.8 to 99.76% recovery across three concentration levels.

Forced Degradation Studies Protocol

The same study conducted forced degradation under ICH-recommended stress conditions to confirm the method's stability-indicating capacity [2]. The workflow for these studies is outlined below. The diagram illustrates the experimental workflow for conducting forced degradation studies on this compound as per ICH guidelines, leading to the identification of a novel brominated derivative with antimicrobial activity.

A key finding from degradation studies is that under oxidative stress, the bromide counter-ion can brominate the phenyl ring of this compound, leading to a novel compound: p-bromothis compound [4]. Notably, this degradant demonstrates promising antimicrobial activity, potentially comparable to or even better than the parent compound, particularly against Gram-positive bacteria [4].

Key Insights for Research and Development

- Stability in Formulations: this compound is susceptible to base hydrolysis and somewhat to acid and oxidative stress. This necessitates careful consideration of pH and the exclusion of oxidizing agents in formulation development to ensure product shelf-life [2].

- Synergistic Potential: Beyond its use as a preservative, this compound shows promise in combination therapies. It has been found to restore the efficacy of colistin against colistin-resistant Gram-negative bacteria and exhibits synergistic effects with other antifungal agents like miconazole [5].

- Novel Biological Activity: Recent research has characterized this compound as a fast-acting antiplasmodial agent that inhibits the apicoplastidic methyl erythritol phosphate (MEP) pathway in Plasmodium falciparum, presenting a model for new antimalarial drug development [6].

The RP-HPLC method provided offers a reliable, green, and cost-effective tool for quality control and stability monitoring of this compound in both pure and formulated products [2].

References

- 1. This compound | Potassium Channel inhibitor [selleckchem.com]

- 2. Robust RP-HPLC Method for the Analysis of Domiphen ... [link.springer.com]

- 3. Data on thermal and hydrolytic stability of both domiphen ... [sciencedirect.com]

- 4. Stressed degradation studies of this compound by LC ... [pubmed.ncbi.nlm.nih.gov]

- 5. Combining with this compound restores colistin ... [sciencedirect.com]

- 6. Characterization of this compound as a New Fast ... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for Domiphen Bromide Analysis by RP-HPLC

Introduction

Domiphen bromide (DB), a quaternary ammonium compound, is widely employed as an antimicrobial preservative in various pharmaceutical and personal care products, including oral suspensions and ointments. Its mechanism of action involves disrupting microbial membrane integrity, leading to cell death. Maintaining the optimal concentration of DB is crucial, as subtherapeutic levels may result in microbial contamination, while excessive levels can cause adverse effects. This necessitates reliable and accurate analytical methods for quality control. This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is validated as per ICH guidelines, incorporates Quality by Design (QbD) principles for robustness, and includes a comprehensive forced degradation study to demonstrate its stability-indicating capability [1].

Materials and Methods

Chemicals and Reagents

- Analytical Standard: this compound (High Purity, e.g., 99.96%)

- Solvents: HPLC-grade Acetonitrile, Ethanol, and Water.

- Reagents: Perchloric acid (70%).

- Commercial Formulation: For example, Maalox oral suspension or Viosept ointment [1] [2].

Instrumentation and Chromatographic Conditions

A summary of the critical instrumental parameters is provided in the table below.

Table 1: Chromatographic System and Parameters

| Parameter | Specification |

|---|---|

| HPLC System | Agilent 1260 Infinity II (or equivalent) with DAD [1] |

| Data Station | OpenLAB CDS ChemStation or equivalent [1] |

| Column | Inertsil ODS-3 (C18), 250 mm × 4.6 mm or 3.0 mm, 5 µm [1] [2] |

| Mobile Phase | Acetonitrile : 0.0116 M Perchloric acid (pH ~2.0) (70:30, v/v) [1] |

| Flow Rate | 2.0 mL/min [1] |

| Injection Volume | 20 µL [1] |

| Column Temperature | 25 °C [1] |

| Detection Wavelength | 275 nm [1] |

| Run Time | ~6 minutes [1] |

Preparation of Solutions

2.3.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh about 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of ethanol and water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution [1].

2.3.2. Working Standard Solutions

Prepare a series of working standards by appropriate dilution of the stock solution with the same diluent (ethanol:water, 50:50 v/v) to cover the concentration range of 1.132–1000 µg/mL for the calibration curve [1].

2.3.3. Sample Preparation (e.g., Maalox Oral Suspension)

- Transfer 10 mL of the well-mixed oral suspension into a 20 mL volumetric flask.

- Dilute to volume with the ethanol:water (50:50, v/v) diluent.

- Mix thoroughly and filter the solution through a 0.45 µm nylon membrane filter before injection into the HPLC system [1].

For ointments like Viosept, an extraction process using acetone or a hexane-water system might be necessary, followed by filtration [2].

Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines. The key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters and Results

| Validation Parameter | Results and Specifications |

|---|---|

| Linearity Range | 1.132 – 1000 µg/mL [1] |

| Correlation Coefficient (r²) | > 0.999 [1] |

| Limit of Detection (LOD) | 0.373 µg/mL [1] |

| Limit of Quantification (LOQ) | 1.132 µg/mL [1] |

| Precision (Repeatability) | Intraday and Interday RSD < 2% [1] |

| Accuracy (% Recovery) | 98.8 – 99.76% (across three concentration levels) [1] |

| Robustness | Demonstrated as robust for deliberate variations in critical method parameters (e.g., flow rate, temperature) as per QbD-DoE [1] |

| Specificity | No interference from excipients or degradation products, confirming stability-indicating nature [1] |

Experimental Protocols

Protocol 1: System Suitability Testing

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

- Inject the standard solution (e.g., 100 µg/mL) six times.

- Record the chromatograms and calculate the system suitability parameters:

- %RSD of Retention Time and Peak Area: Should be ≤ 2.0%.

- Theoretical Plates (N): > 2000 (System is suitable if it meets the pre-defined criteria).

- Tailing Factor (T): Should be ≤ 2.0 [1].

Protocol 2: Forced Degradation Studies

Forced degradation is performed on the drug substance (~1 mg/mL) to validate the stability-indicating property of the method. The sample is stressed under various conditions, and the main peak is examined for peak purity and separation from degradation products [1].

Diagram 1: Workflow for forced degradation studies of this compound.

Table 3: Typical Forced Degradation Conditions and Results

| Stress Condition | Experimental Details | % Degradation Observed | Key Degradation Product(s) |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, 60°C for a defined period | ~18.45% | Separation of degradants from main peak [1] |

| Basic Hydrolysis | 0.1 M NaOH, 60°C for a defined period | ~26.72% | Separation of degradants from main peak [1] |

| Oxidative Stress | 3% H₂O₂, Room Temperature | ~15.23% | p-Bromodomiphen (identified by LC-ESI-MS/MS) [1] [3] |

| Thermal Stress | Solid drug stored at 105°C for a defined period | Stable (Specific data not provided) | No significant degradation [1] |

| Photolytic Stress | Expose solid/solution to UV/Visible light as per ICH | Stable (Specific data not provided) | No significant degradation [1] |

Protocol 3: Analysis of a Commercial Formulation

- Prepare the sample solution as described in Section 2.3.3.

- Inject the sample solution and the corresponding standard solution into the HPLC system.

- Calculate the amount of this compound in the formulation using the peak areas from the standard and sample injections.

Discussion

Analytical QbD and Robustness

The method was developed using an Analytical Quality by Design (QbD) approach. A 2³ full factorial Design of Experiments (DoE) was employed to optimize critical method parameters like the acetonitrile ratio, flow rate, and column temperature. Statistical analysis (ANOVA) confirmed the influence of these parameters on critical quality attributes (retention time, resolution, peak shape), establishing a robust design space. This ensures the method's reliability against minor but deliberate variations in normal operating conditions [1].

Stability-Indicating Nature and Degradation Pathways

The forced degradation studies confirm the method's stability-indicating capability. DB was found to be most susceptible to basic hydrolysis, followed by acidic and oxidative stress. A key finding is the identification of p-bromodomiphen as a major oxidative degradant, formed via bromination of the phenyl ring. This degradant has also been reported to possess promising antimicrobial activity [3]. The method successfully separates DB from all its degradants, making it suitable for stability studies.

Greenness and Sustainability

This method represents an eco-friendly advancement. It eliminates the use of hazardous chloroform, which is common in traditional methods for QACs, by employing a safer ethanol-water diluent and a minimal amount of perchloric acid in the mobile phase. The method's greenness was evaluated using multiple metrics (NEMI, AGREEprep, MoGAPI, BAGI, RGB12), confirming its alignment with green analytical chemistry principles [1].

Conclusion

The described RP-HPLC method provides a robust, accurate, precise, and environmentally sustainable procedure for the determination of this compound in pharmaceutical formulations. Its QbD-based development ensures reliability, and its comprehensive validation and stability-indicating nature make it highly suitable for routine quality control, stability monitoring, and regulatory applications in drug development and manufacturing.

References

Analytical Method for Domiphen Bromide Quantification

Chromatographic Conditions

- Apparatus: Agilent 1260 Infinity II HPLC with DAD detector [1]

- Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 μm) [1]

- Mobile Phase: Acetonitrile:0.0116 M perchloric acid, pH ~2.0 (70:30, v/v) [1]

- Flow Rate: 2.0 mL/min [1]

- Detection: 275 nm [1]

- Injection Volume: 20 μL [1]

- Column Temperature: 25°C [1]

- Run Time: 6 minutes [1]

Sample Preparation

- Standard Solution: Prepare stock solution (1000 μg/mL) in ethanol:water (50:50, v/v) [1]

- Sample Solution (Maalox): Dilute 10 mL oral suspension to 20 mL with ethanol:water (50:50, v/v), filter through 0.45 μm membrane [1]

Method Validation Parameters

The method validation following ICH guidelines demonstrates excellent analytical performance [1]:

| Validation Parameter | Results |

|---|---|

| Linearity Range | 1.132-1000 μg/mL |

| Correlation Coefficient (r²) | >0.999 |

| LOD | 0.373 μg/mL |

| LOQ | 1.132 μg/mL |

| Intraday Precision (RSD) | <2% |

| Interday Precision (RSD) | <2% |

| Accuracy | 98.8-99.76% |

Stability-Indicating Property Assessment

Forced degradation studies were conducted following ICH guidelines to demonstrate the method's stability-indicating capability [1]:

| Stress Condition | Degradation Observed |

|---|---|

| Basic Hydrolysis | 26.72% degradation |

| Acid Hydrolysis | 18.45% degradation |

| Oxidative Stress | 15.23% degradation |

| Thermal, Photolytic, Neutral | Studied but lower degradation |

The method successfully separated Domiphen bromide from all degradation products, confirming its stability-indicating capacity [1]. Under oxidative conditions, LC-ESI-MS/MS studies identified the formation of p-bromodomiphen as the primary degradation product, which exhibits comparable or even better antimicrobial activity than the parent compound [2].

Safety and Regulatory Considerations

Toxicity Profile

Recent studies have identified potential cardiotoxicity concerns:

- HERG Channel Inhibition: IC₅₀ of 9 nM, indicating potential for QT interval prolongation [3]

- Proarrhythmic Effects: Documented in hiPSC-derived cardiomyocytes and rabbit models [4]

- Safety Classification: Causes skin and serious eye irritation (GHS: H315, H319) [5]

Green Chemistry Assessment

The developed RP-HPLC method incorporates sustainability principles:

- Eco-Friendly Solvents: Replaced traditional chloroform with ethanol-water system [1]

- Waste Reduction: Eliminates ~3.2 L/year of chloroform per laboratory [1]

- Cost Efficiency: ~50% savings compared to UPLC-based techniques [1]

Experimental Workflow

The following diagram illustrates the complete analytical workflow for this compound analysis:

Research Applications and Implications

The analytical protocols for this compound support diverse research applications:

- Pharmaceutical Quality Control: Routine analysis in formulations like Maalox oral suspension and Viosept ointment [1] [6]

- Stability Monitoring: Comprehensive degradation profiling for shelf-life determination [1] [2]

- Antimicrobial Research: Evaluation of antibacterial activity against Gram-positive and Gram-negative bacteria [2]

- Toxicology Studies: Assessment of cardiotoxicity and proarrhythmic potential [4] [3]

Conclusion

The comprehensive analytical protocols detailed in these Application Notes provide robust methodologies for the quantification, characterization, and stability assessment of this compound in pharmaceutical and cosmetic formulations. The RP-HPLC method demonstrates excellent validation parameters, stability-indicating capability, and alignment with green chemistry principles, making it suitable for quality control, regulatory applications, and research investigations of this important antimicrobial preservative.

References

- 1. Robust RP- HPLC for the Analysis of Method in... This compound [link.springer.com]

- 2. Stressed degradation studies of this compound by LC ... [pubmed.ncbi.nlm.nih.gov]

- 3. Standard of this compound [medchemexpress.com]

- 4. Proarrhythmic effects induced by benzethonium... | Axion Biosystems [axionbiosystems.com]

- 5. This compound 538-71-6 [tcichemicals.com]

- 6. for identification and quantification of three active... HPLC method [pubmed.ncbi.nlm.nih.gov]

Application Note: RP-HPLC Analysis of Domiphen Bromide

Application Notes and Protocols: HPLC Analysis of Domiphen Bromide in Pharmaceutical Formulations

Introduction

Domiphen bromide (DB) is a quaternary ammonium compound widely utilized as an antimicrobial preservative in pharmaceutical and personal care products due to its broad-spectrum activity against bacteria, fungi, and viruses. Its chemical structure consists of a quaternary ammonium cation and a bromide anion, contributing to its surfactant properties [1] [2]. Accurate quantification of DB is crucial for ensuring product efficacy and safety, as suboptimal levels can lead to microbial contamination or adverse effects [1]. This document provides a detailed protocol for the sample preparation, HPLC analysis, and stability assessment of this compound, validated in accordance with ICH guidelines [1].

Experimental Protocol

Chemicals and Reagents

- This compound Standard: High-purity standard (≥99.96%) [1] [3].

- Solvents: HPLC-grade acetonitrile, ethanol, and purified water (e.g., bidistilled or deionized) [1] [4].

- Acid Solution: Perchloric acid (70%, HPLC-grade) for mobile phase preparation [1].

- Commercial Formulations: For example, Maalox oral suspension, which contains DB as a preservative [1].

Instrumentation and Chromatographic Conditions

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD) [1].

- Data Station: OpenLAB CDS ChemStation or similar software for data acquisition [1].

- Column: Inertsil ODS-3 reversed-phase C18 column (250 mm × 3.0 mm, 5 µm particle size) [1] [5].

- Mobile Phase: Acetonitrile and 0.0116 M perchloric acid solution (pH ~2.0) in a 70:30 (v/v) ratio [1].

- Flow Rate: 2.0 mL/min [1].

- Injection Volume: 20 µL [1].

- Detection Wavelength: 275 nm [1].

- Column Temperature: 25°C [1].

- Run Time: Approximately 6 minutes [1].

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a diluent of ethanol and bidistilled water (1:1, v/v). Sonicate for 5 minutes to ensure complete dissolution [1].

- Working Standard Solutions: Prepare serial dilutions of the stock solution using the same diluent to obtain concentrations within the range of 3–1000 µg/mL for calibration [1].

Preparation of Sample Solutions

For Oral Suspensions (e.g., Maalox):

- Accurately measure 10 mL of the well-mixed suspension.

- Transfer into a 20 mL volumetric flask.

- Dilute to volume with the ethanol-water (1:1) diluent.

- Filter the solution through a 0.45 µm nylon membrane filter before HPLC injection to remove particulates [1].

For Ointments (e.g., Viosept):

- For formulations like Viosept ointment, which contains DB along with other active ingredients, a specific extraction is required.

- Extract this compound and clioquinol using acetone from a heated solution [5].

- Note that different detection wavelengths may be necessary for multi-component analysis (e.g., 215 nm for DB) [5].

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating property of the method. Prepare separate sample solutions and subject them to the following stress conditions [1]: